(E)-2-cyano-3-(thiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)11-3-1-4-12(8-11)20-14(21)10(9-19)7-13-5-2-6-22-13/h1-8H,(H,20,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAFMOSWSFWVOO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CS2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(thiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide, a compound belonging to the class of cyanoacrylamides, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a condensation reaction between thiophene derivatives and cyanoacrylamides. The general synthetic route includes:
- Reagents : Thiophene-2-carbaldehyde and malononitrile.
- Conditions : Conducted under basic conditions using potassium carbonate in solvents like ethanol or methanol.
- Yield : The reaction often yields a high percentage of the desired product after purification via column chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.
Inhibition of Tyrosinase
One significant area of study is the compound's inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide exhibit potent inhibitory activity against mushroom tyrosinase:
- Mechanism : Docking simulations suggest that the compound binds directly to the active site of tyrosinase with a binding affinity potentially higher than that of kojic acid, a well-known inhibitor.
- Results : At a concentration of 25 μM, the compound demonstrated comparable inhibitory effects to kojic acid without cytotoxicity in B16F10 cells, indicating its potential for treating hyperpigmentation disorders .
Antinociceptive Activity
Another study explored the antinociceptive properties of related compounds featuring thiophene rings:
- Model : Utilized a mouse model for oxaliplatin-induced neuropathic pain.
- Findings : Compounds similar to this compound showed significant pain-relieving effects via modulation of α7 nicotinic acetylcholine receptors (nAChRs). This suggests potential applications in pain management .
Case Study 1: Tyrosinase Inhibition
A study synthesized several analogs of (E)-2-cyano-3-(substituted phenyl)acrylamide and tested their effects on tyrosinase activity. The results indicated that certain analogs significantly reduced melanin production in vitro, supporting their use as skin-lightening agents.
Case Study 2: Analgesic Properties
In another investigation involving DM497, a structural derivative, researchers assessed its effects on pain modulation. The compound exhibited notable antinociceptive activity through specific receptor interactions, highlighting its therapeutic potential in treating chronic pain conditions.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Direct binding to the active site of tyrosinase prevents substrate access, thereby inhibiting melanin synthesis.
- Receptor Modulation : Interaction with nAChRs alters calcium channel activity, contributing to its analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to derivatives with modifications in the acrylamide backbone, aryl substituents, or nitrogen-linked groups. Key analogs and their properties are summarized below:
Key Observations:
Impact of Aryl Substituents :
- Thiophen-2-yl and furan-2-yl groups enhance π-stacking interactions, critical for enzyme inhibition (e.g., lipoxygenase) .
- Electron-withdrawing groups (e.g., CF₃) increase metabolic stability but reduce solubility compared to electron-donating groups (e.g., methoxy) .
Biological Activity Trends: Compounds with phenolic or nitroso groups (e.g., ) exhibit strong antioxidant and anti-inflammatory activities due to radical scavenging . Nitrogen-linked morpholinoethyl groups () improve cellular permeability, enhancing cytotoxicity in cancer models .
Spectroscopic and Physicochemical Properties: The cyano group (C≡N) shows a characteristic IR peak at ~2200 cm⁻¹, consistent across analogs . Trifluoromethyl groups contribute to distinct ¹⁹F NMR signals (e.g., δ −60 to −70 ppm) .
Q & A
Q. What are the standard synthetic routes for (E)-2-cyano-3-(thiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide?
The synthesis typically involves a two-step process:
- Step 1: Knoevenagel condensation between a substituted benzaldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) and a cyanoacetate derivative to form the α,β-unsaturated nitrile intermediate.
- Step 2: Amide coupling using acryloyl chloride or a carbodiimide-mediated reaction with 2-aminothiophene derivatives. Key conditions include controlled pH (often acidic for condensation), solvent selection (e.g., DMF or THF for amidation), and catalysts like triethylamine .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the (E)-stereochemistry of the acrylamide backbone and substituent positions (e.g., thiophene and trifluoromethylphenyl groups).
- IR Spectroscopy: Identifies functional groups such as the cyano (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the common reactivity patterns of this acrylamide derivative?
- Michael Addition: The α,β-unsaturated acrylamide can react with nucleophiles (e.g., thiols or amines) at the β-position.
- Electrophilic Substitution: The thiophene ring undergoes halogenation or sulfonation under specific conditions.
- Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the amide coupling step?
Methodological approaches include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require purification to remove residuals.
- Catalyst Selection: Use of HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to suppress racemization and improve coupling efficiency.
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions like oligomerization .
Q. How should researchers resolve discrepancies in NMR data during structural confirmation?
- Dynamic Effects: Rotameric splitting in the amide bond can complicate ¹H NMR. Variable-temperature NMR (e.g., 25–60°C) reduces conformational exchange broadening.
- X-ray Crystallography: Definitive structural assignment via single-crystal analysis, refined using programs like SHELXL to resolve ambiguous NOEs or coupling constants .
Q. What strategies mitigate byproduct formation during the Knoevenagel condensation step?
- Stoichiometric Control: Excess aldehyde drives the reaction to completion, reducing unreacted cyanoacetate.
- Additives: Molecular sieves absorb water to shift equilibrium toward product formation.
- Chromatographic Monitoring: TLC or HPLC tracks reaction progress and identifies byproducts (e.g., dimerized intermediates) for targeted purification .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?
- Electron-Withdrawing Effects: The -CF₃ group increases electrophilicity of the acrylamide backbone, enhancing reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes).
- Lipophilicity: The group improves membrane permeability, as shown in analogues with logP values ~3.5–4.0, critical for cellular uptake studies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Simulations: Tools like AutoDock Vina model binding poses with proteins (e.g., kinases or GPCRs), leveraging the thiophene and acrylamide motifs as pharmacophores.
- MD Simulations: Assess stability of ligand-protein complexes over time, highlighting key hydrogen bonds (e.g., amide C=O with backbone NH) .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across different assay systems?
- Assay Variability: Normalize results using positive controls (e.g., staurosporine for kinase inhibition) and account for differences in cell permeability (e.g., PAMPA assay data).
- Metabolic Stability: Test compound stability in liver microsomes to identify rapid degradation pathways that may skew IC₅₀ values .
Q. Why do crystallographic data sometimes conflict with solution-phase spectroscopic results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
